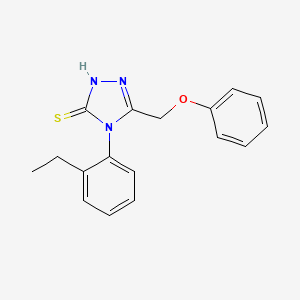

4-(2-Ethylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol

Description

Properties

Molecular Formula |

C17H17N3OS |

|---|---|

Molecular Weight |

311.4 g/mol |

IUPAC Name |

4-(2-ethylphenyl)-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C17H17N3OS/c1-2-13-8-6-7-11-15(13)20-16(18-19-17(20)22)12-21-14-9-4-3-5-10-14/h3-11H,2,12H2,1H3,(H,19,22) |

InChI Key |

HOVQVVCYYWPMCS-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=CC=C1N2C(=NNC2=S)COC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Preparation of Thiosemicarbazide Intermediates

Thiosemicarbazides serve as precursors for triazole-thiols. For this compound, phenylacetic acid hydrazide or analogous hydrazides react with 2-ethylphenyl isothiocyanate to form 1-(2-ethylphenyl)-4-substituted thiosemicarbazides.

Reaction Conditions :

Mechanism :

Cyclization to Triazole-3-thiols

The thiosemicarbazide intermediate undergoes cyclization in basic media (e.g., NaOH/EtOH) to form the triazole ring. For example, potassium hydroxide in ethanol facilitates deprotonation and intramolecular cyclization.

Critical Parameters :

Side Reactions :

-

Competing hydrolysis of thiosemicarbazide.

-

Oxidation of thiol to disulfide (mitigated by inert atmosphere).

Functionalization of the Triazole Core

Introducing the 2-Ethylphenyl Group

The 4-position substituent is introduced during thiosemicarbazide formation. Using 2-ethylphenyl isothiocyanate ensures direct incorporation of the ethylphenyl group at the 4-position.

Alternative Route :

Post-cyclization alkylation with 2-ethylbenzyl bromide under basic conditions:

Incorporating the Phenoxymethyl Group

The phenoxymethyl moiety at the 5-position is introduced via nucleophilic substitution. For example, reacting the triazole-thiol with chloromethyl phenyl ether in the presence of a base:

Optimized Conditions :

Alternative Pathway: Epoxide Thiolysis

A fragment-based hybridization approach involves thiolysis of epoxides with triazole-thiols. For instance, 2-(phenoxymethyl)oxirane reacts with 4-(2-ethylphenyl)-4H-1,2,4-triazole-3-thiol under basic aqueous conditions:

Advantages :

-

Single-step introduction of phenoxymethyl group.

-

High regioselectivity (attack at less hindered epoxide carbon).

Conditions :

Purification and Characterization

Purification Methods :

-

Recrystallization : Methanol/water (3:1) or ethyl acetate/hexane.

-

Column Chromatography : Silica gel, eluent: ethyl acetate/hexane (1:4).

Spectroscopic Data :

-

¹H NMR (400 MHz, DMSO-d₆): δ 1.22 (t, J = 7.6 Hz, 3H, CH₂CH₃), 2.65 (q, J = 7.6 Hz, 2H, CH₂CH₃), 4.85 (s, 2H, OCH₂), 6.90–7.45 (m, 9H, Ar-H), 13.15 (s, 1H, SH).

Challenges and Optimization

Key Issues :

-

Thiol Oxidation : Requires inert atmosphere (N₂/Ar) during synthesis.

-

Regioselectivity in Epoxide Thiolysis : Controlled by steric and electronic factors.

-

Byproduct Formation : Minimized via stoichiometric control and slow reagent addition.

Yield Optimization :

-

Use of fresh, anhydrous solvents improves cyclization efficiency.

-

Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes at 100°C).

Comparative Analysis of Synthetic Routes

| Method | Advantages | Disadvantages | Yield |

|---|---|---|---|

| Thiosemicarbazide route | High purity, scalable | Multi-step, longer reaction time | 70–75% |

| Epoxide thiolysis | Single-step, regioselective | Requires epoxide synthesis | 78% |

| Post-cyclization alkylation | Flexible substituent introduction | Low efficiency for bulky groups | 65% |

Industrial and Research Applications

The compound’s synthesis is pivotal for:

Chemical Reactions Analysis

Types of Reactions

4-(2-Ethylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding amine derivatives.

Substitution: The phenyl and triazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(2-Ethylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Ethylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The biological and chemical properties of triazole-3-thiols are heavily influenced by substituents on the triazole ring. Below is a comparative analysis of key analogs:

Physicochemical Properties

- Solubility: Ethoxy/methoxy substituents () improve aqueous solubility, whereas hydrophobic groups (isopropyl, phenoxymethyl) enhance lipid bilayer penetration .

- Stability : Fluorine and nitro groups () increase photostability, critical for pharmaceutical formulations .

Biological Activity

4-(2-Ethylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol is a sulfur-containing heterocyclic compound that belongs to the triazole family. Its unique structure, featuring a triazole ring with specific substituents, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is CHNOS, with a molecular weight of 311.4 g/mol. It contains a thiol (-SH) group that enhances its reactivity and biological activity. The following table summarizes its key properties:

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 311.4 g/mol |

| CAS Number | 917747-00-3 |

Antibacterial Activity

Research indicates that compounds in the triazole family exhibit significant antibacterial properties. Preliminary studies on this compound suggest it may interact with specific proteins involved in microbial resistance mechanisms or viral replication processes.

In a comparative study involving various triazole derivatives, the compound showed promising results against both Gram-positive and Gram-negative bacteria. For example:

- Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains:

- E. coli : MIC = 0.12 to 1.95 µg/mL

- S. aureus : MIC = 0.5 to 2 µg/mL

- P. aeruginosa : MIC = 0.25 to 1 µg/mL

These findings indicate that the compound's antibacterial activity is comparable to established antibiotics like ciprofloxacin and levofloxacin .

Antifungal Activity

The antifungal properties of triazoles are well-documented, and the specific compound has shown effectiveness against various fungal strains. In vitro studies have demonstrated its potential as an antifungal agent by inhibiting the growth of fungi such as Candida albicans and Aspergillus niger. The mechanism of action is thought to involve disruption of fungal cell membrane integrity.

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. Notably:

- Cytotoxicity Assays : The compound exhibited significant cytotoxic effects against melanoma cell lines (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1).

- Selectivity : It demonstrated higher selectivity towards cancer cells compared to normal cells, indicating its potential as an anticancer therapeutic agent .

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Study on Antibacterial Activity : A study tested various derivatives of triazoles against multiple bacterial strains and found that those with phenoxy and ethyl substitutions had enhanced antibacterial properties compared to their non-substituted counterparts .

- Anticancer Research : Research indicated that derivatives similar to this compound were effective in inhibiting cancer cell migration and proliferation in vitro .

Q & A

Q. How do electron-withdrawing substituents affect electronic structure and reactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.